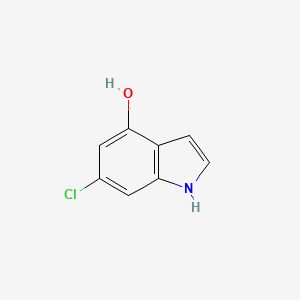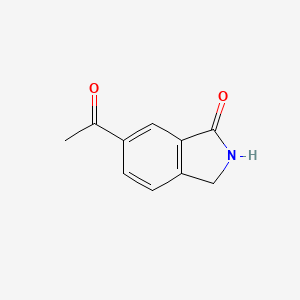
2-Ethyl-6-methyl-1lambda-thiomorpholin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-6-methyl-1lambda-thiomorpholin-1-one is a chemical compound with a unique structure that includes a thiomorpholine ring substituted with ethyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methyl-1lambda-thiomorpholin-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing ethyl and methyl substituents with a sulfur-containing reagent. The reaction conditions often include the use of a solvent, such as dichloromethane, and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure the efficient and consistent production of the compound, with careful control of reaction parameters to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-6-methyl-1lambda-thiomorpholin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Applications De Recherche Scientifique
2-Ethyl-6-methyl-1lambda-thiomorpholin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethyl-6-methyl-1lambda-thiomorpholin-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-6-methylthiomorpholine: Similar structure but lacks the oxygen atom in the thiomorpholine ring.
6-Methylthiomorpholine-1-oxide: Similar structure but lacks the ethyl group.
Uniqueness
2-Ethyl-6-methyl-1lambda-thiomorpholin-1-one is unique due to the presence of both ethyl and methyl substituents on the thiomorpholine ring, as well as the oxygen atom in the ring. This combination of features gives the compound distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C7H15NOS |
|---|---|
Poids moléculaire |
161.27 g/mol |
Nom IUPAC |
2-ethyl-6-methyl-1,4-thiazinane 1-oxide |
InChI |
InChI=1S/C7H15NOS/c1-3-7-5-8-4-6(2)10(7)9/h6-8H,3-5H2,1-2H3 |
Clé InChI |
HRXGNKLLVIMNOT-UHFFFAOYSA-N |
SMILES canonique |
CCC1CNCC(S1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Difluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B11917004.png)
![Benzo[d]oxazol-2-ylboronic acid](/img/structure/B11917005.png)

![2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11917018.png)
![(1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid](/img/structure/B11917023.png)
![7-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11917027.png)






